Cas no 2172463-86-2 (4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid)

4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid structure
2172463-86-2 structure
Product Name:4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid
CAS No:2172463-86-2
MF:C26H26N2O5
MW:446.495047092438
CID:6541204
PubChem ID:165777574
Update Time:2025-07-19

4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid
    • 4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid
    • 2172463-86-2
    • EN300-1550896
    • Inchi: 1S/C26H26N2O5/c1-26(17-12-13-17,15-23(29)27-14-6-11-24(30)31)28-25(32)33-16-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-5,7-10,17,22H,12-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: HAGGHMSUOPTKQH-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(NCC#CC(=O)O)=O)C1CC1)=O

Computed Properties

  • Exact Mass: 446.18417193g/mol
  • Monoisotopic Mass: 446.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 803
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 105Ų

4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid Pricemore >>

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Additional information on 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid

Introduction to 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid (CAS No. 2172463-86-2)

4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid, identified by its CAS number 2172463-86-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid-derived backbone. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.

The structural complexity of 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid is not merely a matter of academic curiosity but holds practical implications for its potential applications. The cyclopropyl moiety, for instance, is known to enhance the metabolic stability of molecules, a crucial factor in drug design. Additionally, the Fmoc group is widely used in peptide synthesis as a protecting group for the amino function, ensuring controlled reaction conditions during chemical modifications. The presence of a butynoic acid moiety suggests potential bioactivity through interactions with biological targets, such as enzymes or receptors.

In recent years, there has been growing interest in the development of novel compounds that exhibit dual functionality or multiple modes of action. The combination of structural features in 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid positions it as a candidate for such applications. For example, the fluorenylmethoxycarbonyl group can be selectively removed under specific conditions to reveal an amine functionality, allowing for further derivatization or conjugation with other biomolecules. This versatility makes it an attractive scaffold for medicinal chemists seeking to develop innovative therapeutic agents.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research in pharmaceutical chemistry increasingly emphasizes the importance of structure-based drug design, leveraging computational methods and high-throughput screening to identify promising candidates. 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid fits well within this paradigm, as its structural features can be tailored to interact with specific biological targets implicated in various diseases.

The cyclopropyl ring, while small, can significantly influence the conformational flexibility and binding affinity of a molecule. Studies have shown that cyclopropyl-containing compounds often exhibit improved pharmacokinetic profiles due to their resistance to metabolic degradation. This characteristic is particularly relevant in the context of drug development, where maintaining stability throughout the body is essential for efficacy. Additionally, the butynoic acid moiety may contribute to binding interactions through hydrogen bonding or hydrophobic effects, further enhancing its potential as a pharmacophore.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 4-(3-cyclopropyl)-3-{((9H-fluorenin)-methylcarbonylamino)butanamido}-butyronitrile (CAS No. 2172463). These techniques include transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling reactions, which facilitate the assembly of intricate molecular frameworks with high precision. The ability to synthesize such compounds on a scalable basis is crucial for advancing them into preclinical and clinical studies.

The role of computational modeling in drug discovery cannot be overstated. Molecular docking simulations and quantum mechanical calculations have become indispensable tools for predicting how candidate compounds will interact with biological targets at the atomic level. By integrating these computational approaches with experimental data, researchers can accelerate the process of identifying lead compounds and optimizing their properties. 4-(3-Cyclopropyl)-N-{[(9H-fluorenylmethoxycarbonyl)amino]butanoyl}-butyronitrile, as represented by CAS No. 2172463, exemplifies how computational methods can guide the design and optimization of novel therapeutic agents.

In conclusion,4-(3-Cyclopropyl)-N-{[(9H-fluorenylmethoxycarbonyl)amino]butanoyl}-butyronitrile (CAS No. 2172463) represents a significant advancement in pharmaceutical chemistry due to its complex structure and versatile functional groups. Its potential applications span multiple therapeutic areas, making it a valuable scaffold for further research and development. As our understanding of biological systems continues to evolve,4-(N-Boc-N'-fluorenylmethylcarbamoyl)-cyclopropylglycine]-amide (CAS No. 2172463), along with other similar compounds,is poised to play a pivotal role in shaping the future of medicine.

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